molecular formula C22H28N2O4 B248769 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine

1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine

Cat. No. B248769
M. Wt: 384.5 g/mol
InChI Key: FZLLMDCYDUYWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine (DMBP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine is not fully understood. However, studies have suggested that 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine may inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase, which are involved in DNA replication and transcription. 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine has also been shown to modulate the expression of certain genes involved in cancer progression and immune response.

Advantages and Limitations for Lab Experiments

1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine has several advantages for lab experiments, including its potential therapeutic applications, ease of synthesis, and low toxicity. However, 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine also has limitations, including its limited solubility in water and potential for cytotoxicity at high concentrations.

Future Directions

Future research on 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine could focus on the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine and its potential therapeutic applications in various diseases. Future research could also explore the potential for 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine to be used in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine can be synthesized through various methods, including the reaction of 1-(3,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)ethanone with piperazine in the presence of a base. Another method involves the reaction of 1-(3,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)ethanone with ethyl piperazine-1-carboxylate in the presence of a base. The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine has been optimized through various methods to increase the yield and purity of the compound.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine has been studied for its potential therapeutic applications, including its anticancer, antifungal, and antiviral properties. 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine has also been shown to inhibit the growth of fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine has been shown to inhibit the replication of the hepatitis C virus.

properties

Product Name

1-(3,5-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O4/c1-4-28-19-7-5-17(6-8-19)16-23-9-11-24(12-10-23)22(25)18-13-20(26-2)15-21(14-18)27-3/h5-8,13-15H,4,9-12,16H2,1-3H3

InChI Key

FZLLMDCYDUYWHH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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